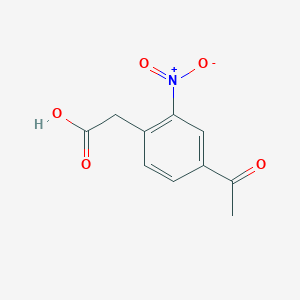

2-(4-Acetyl-2-nitrophenyl)acetic acid

描述

2-(4-Acetyl-2-nitrophenyl)acetic acid is a nitro-substituted phenylacetic acid derivative featuring an acetyl group at the para position and a nitro group at the ortho position relative to the acetic acid side chain. This compound is structurally significant in organic synthesis, particularly as a precursor for base-labile protecting groups. For instance, its ethyl ester variant (2-(4-Acetyl-2-nitrophenyl)ethyl ester) is employed in peptide synthesis to protect the β-carboxyl group of aspartic acid, enabling selective deprotection under mild conditions using tetrabutylammonium fluoride (TBAF) . The acetyl and nitro substituents enhance electron-withdrawing effects, influencing reactivity and stability in synthetic pathways.

属性

分子式 |

C10H9NO5 |

|---|---|

分子量 |

223.18 g/mol |

IUPAC 名称 |

2-(4-acetyl-2-nitrophenyl)acetic acid |

InChI |

InChI=1S/C10H9NO5/c1-6(12)7-2-3-8(5-10(13)14)9(4-7)11(15)16/h2-4H,5H2,1H3,(H,13,14) |

InChI 键 |

YNVCFZBMWPJUOK-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-] |

产品来源 |

United States |

相似化合物的比较

Table 1: Structural and Functional Comparison of 2-(4-Acetyl-2-nitrophenyl)acetic Acid and Related Compounds

*Calculated based on substituent contributions.

Key Observations:

- Substituent Effects: The acetyl group in 2-(4-Acetyl-2-nitrophenyl)acetic acid enhances steric bulk and electron-withdrawing capacity, facilitating selective deprotection in peptide synthesis . Phenoxy linkages (e.g., 2-(2,6-Dichloro-4-nitrophenoxy)acetic acid) are associated with herbicidal activity due to structural mimicry of plant growth regulators .

Reactivity and Stability :

- The nitro group in all compounds contributes to electrophilic aromatic substitution reactivity. However, steric hindrance from acetyl or chloro groups may slow reaction rates compared to simpler derivatives like 2-(4-Nitrophenyl)acetic acid .

- Hydrazide derivatives (e.g., Acetic acid, 2-(4-nitrophenyl)hydrazide) exhibit chelating properties, useful in metal-organic frameworks or catalysis .

Structural Insights

Crystallographic studies on related compounds, such as N-(4-Hydroxy-2-nitrophenyl)acetamide, reveal that nitro groups induce torsional angles (~16.7°) in the benzene ring, affecting molecular packing and intermolecular interactions (e.g., hydrogen bonding) . Such structural nuances influence solubility and stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。